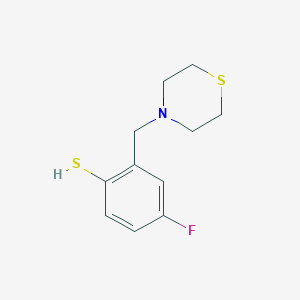

4-Fluoro-2-(thiomorpholinomethyl)benzenethiol

Description

4-Fluoro-2-(thiomorpholinomethyl)benzenethiol is a fluorinated aromatic thiol derivative featuring a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, confers unique electronic and steric properties to the compound. The fluorine atom at the para position enhances the molecule’s electronegativity, influencing its reactivity and interaction with biological or metallic substrates. This compound is primarily used as an intermediate in pharmaceutical synthesis, such as in the production of chloromixibat analogs .

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₃FNS₂ |

| Molecular Weight | ~258.35 g/mol (estimated) |

| Substituents | -SH, -F, -CH₂-thiomorpholine |

| Key Applications | Pharmaceutical intermediates, SERS studies |

Propriétés

IUPAC Name |

4-fluoro-2-(thiomorpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNS2/c12-10-1-2-11(14)9(7-10)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFSUHTZHDGALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(C=CC(=C2)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-(thiomorpholinomethyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted benzene compounds.

Applications De Recherche Scientifique

4-Fluoro-2-(thiomorpholinomethyl)benzenethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Research Findings and Data

DFT Studies on Adsorption Behavior

- Benzenethiol adsorbs on Au(111) with a binding energy of ~1.5 eV . The target compound’s thiomorpholine group may reduce binding strength due to steric effects, but fluorine could enhance charge transfer.

Activité Biologique

4-Fluoro-2-(thiomorpholinomethyl)benzenethiol is a compound that combines a fluorobenzene moiety with a thiomorpholine ring and a thiol group. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol is C11H14FNS2. The compound features:

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Thiomorpholine Ring : Provides structural diversity and potential for interaction with biological targets.

- Thiol Group : Capable of forming covalent bonds with proteins, influencing enzymatic activities.

The biological activity of 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol is primarily attributed to its thiol group, which can interact with various biomolecules. Key mechanisms include:

- Covalent Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.

- Lipophilicity : The presence of the fluorine atom enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol may possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro assays have shown that 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol can induce apoptosis in cancer cell lines. The mechanism appears to be linked to oxidative stress induced by the compound.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiol derivatives, including 4-Fluoro-2-(thiomorpholinomethyl)benzenethiol. The results highlighted its superior activity against Gram-positive bacteria compared to other derivatives. -

Evaluation of Cytotoxicity :

Another study focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound could significantly inhibit cell proliferation and induce cell death through apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.